molecular formula C6H15NO B15221686 (R)-2-(aminomethyl)-3-methylbutan-1-ol

(R)-2-(aminomethyl)-3-methylbutan-1-ol

Cat. No.: B15221686
M. Wt: 117.19 g/mol
InChI Key: JUZQUSSFETVSOF-ZCFIWIBFSA-N
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Description

®-2-(aminomethyl)-3-methylbutan-1-ol is a chiral compound with a primary amine and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(aminomethyl)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the reductive amination of the corresponding aldehyde with an amine source in the presence of a reducing agent .

Industrial Production Methods

Industrial production of ®-2-(aminomethyl)-3-methylbutan-1-ol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

®-2-(aminomethyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-(aminomethyl)-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including analgesic and antidepressant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(aminomethyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to analgesic or antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(aminomethyl)-3-methylbutan-1-ol is unique due to its specific chiral configuration and the presence of both amine and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1

InChI Key

JUZQUSSFETVSOF-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@H](CN)CO

Canonical SMILES

CC(C)C(CN)CO

Origin of Product

United States

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